molecular formula C9H9BrN2O B8158588 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Cat. No.: B8158588
M. Wt: 241.08 g/mol
InChI Key: IKOBNRGCSHDXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is a heterocyclic compound that features a four-membered azetidine ring and a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with azetidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Glucokinase Activators

One of the prominent applications of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is as a glucokinase (GLK) activator. GLK plays a crucial role in glucose metabolism, and compounds that activate this enzyme are being investigated for their potential to treat type 2 diabetes. The compound has shown promise in enhancing glucose utilization in pancreatic and hepatic tissues, which is beneficial for managing hyperglycemia associated with diabetes .

2. Histamine H3 Receptor Antagonists

Research indicates that derivatives of this compound may function as histamine H3 receptor antagonists. These compounds are being explored for their potential therapeutic effects in treating cognitive disorders such as Alzheimer's disease and Parkinson's disease, as well as sleep disorders like narcolepsy . The modulation of H3 receptors could lead to improved cognitive functions and energy homeostasis.

Synthetic Methodologies

1. Synthesis of Complex Organic Molecules

The compound serves as a critical intermediate in the synthesis of various complex organic molecules. It can be utilized in the construction of spirocyclic compounds, which have shown significant biological activity. Techniques such as the Goldberg reaction have been employed to synthesize related aminopyridines from this compound, demonstrating its utility in organic synthesis .

2. Case Studies on Synthesis

Several studies highlight the synthetic strategies involving this compound:

  • Goldberg Reaction : A method was developed to produce 2-methylaminopyridine amides from 2-bromopyridine using copper-catalyzed reactions, showcasing high yields and scalability .
  • Phase IIb Clinical Candidate : In a study involving the synthesis of various derivatives for clinical trials, this compound was identified as an important precursor, emphasizing its role in drug development .

1. Antimicrobial Properties

Recent investigations into spirocyclic derivatives have revealed notable antibacterial activities against various pathogens, including Staphylococcus aureus and Escherichia coli. Compounds derived from this compound exhibited minimum inhibitory concentrations comparable to established antibiotics, indicating potential applications in treating bacterial infections .

2. Anticancer Potential

The compound's derivatives are also being studied for their anticancer properties. Research has suggested that certain spirocyclic compounds possess cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with active site residues, while the bromopyridine moiety can engage in π-π stacking or hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-1-ylcarbonyl)-5-chloropyridine
  • 2-(Azetidin-1-ylcarbonyl)-5-fluoropyridine
  • 2-(Azetidin-1-ylcarbonyl)-5-iodopyridine

Uniqueness

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can influence the compound’s reactivity, biological activity, and suitability for various applications .

Biological Activity

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a brominated pyridine ring and an azetidine moiety, which are known to enhance biological activity through various mechanisms. The presence of the azetidine ring may contribute to improved pharmacokinetic properties, such as increased solubility and metabolic stability compared to larger ring systems .

Biological Activity

The biological activity of this compound has been investigated in several studies, particularly focusing on its anticancer potential and interactions with specific biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of brominated pyridine compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines, including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The compound's mechanism involves cell cycle arrest and apoptosis induction in sensitive cell lines .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
Jurkat4.64 ± 0.08Cell cycle arrest at sub-G1 phase
HeLaTBDInduction of apoptosis
MCF-7TBDInhibition of proliferation

The proposed mechanism of action for this compound involves interaction with specific molecular targets, such as matrix metalloproteinases (MMPs). Computational docking studies suggest that the compound binds effectively to MMP-2 and MMP-9, which are implicated in tumor progression and metastasis. The binding affinities observed indicate a potential for therapeutic applications in cancer treatment .

Case Study 1: In Vitro Analysis

In a study evaluating the compound's effects on cancer cell lines, it was found that treatment with this compound resulted in significant cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis in Jurkat cells, confirming its potential as an anticancer agent. This study underscores the need for further investigations into its efficacy and safety profile in vivo .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been conducted to assess the binding interactions between this compound and target enzymes involved in cancer progression. The results showed favorable binding energies, suggesting that modifications to the compound could enhance its inhibitory effects on MMPs, leading to improved anticancer activity .

Properties

IUPAC Name

azetidin-1-yl-(5-bromopyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-2-3-8(11-6-7)9(13)12-4-1-5-12/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOBNRGCSHDXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Oxalyl chloride (11.5 mL, 130 mmol) then DMF (2 drops) were added to a mixture of 5-bromopyridine-2-carboxylic acid (CAS no. 30766-11-1) (12.6 g, 62.4 mmol) in 4M HCl in dioxane (15.6 mL, 74.9 mmol) and DCM (300 mL). The mixture was stirred at ambient temperature for 18 hours. The volatiles were removed under reduced pressure and azeotroped with toluene. The residue was dissolved in DCM (300 mL). Azetidine hydrochloride (6.14 g, 65.5 mmol) then triethylamine (24 mL, 187 mmol) were added and the mixture stirred at ambient temperature for 20 hours. The mixture was concentrated under reduced pressure and ethyl acetate (400 mL) added to the residue. The resulting mixture was washed with water (100 mL), filtered, washed with 1M citric acid solution (50 mL), saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried (MgSO4), filtered and the solvent removed under reduced pressure. The residue was purified by flash chromatography, eluting with a gradient of 0-40% ethyl acetate in isohexane to afford the product (8.8 g, 65%). m/z 242 (M+H)+.
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Quantity
6.14 g
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
65%

Synthesis routes and methods II

Procedure details

The title compound was prepared in a similar manner as described for Intermediate 161a, from 5-bromopyridine-2-carboxylic acid (1.50 g, 7.43 mmol) and azetidine hydrochloride (954 mg, 10.2 mmol) to give a yellow solid (1.38 g, 77% yield). 1H NMR (400 MHz, CDCl3) δ 8.58 (d, J=2.02 Hz, 1 H) 7.93-7.99 (m, 1 H) 7.90 (d, J=2.27 Hz, 1 H) 4.65 (t, J=7.71 Hz, 2 H) 4.20 (dd, J=8.34, 7.33 Hz, 2 H) 2.27-2.36 (m, 2 H); LCMS for C9HgBrN2O m/z 241.00 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
954 mg
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.